CEP-32496, also known as Agerafenib hydrochloride, is a highly potent and orally efficacious inhibitor of BRAF V600E . It exhibits high potency against several BRAF V600E-dependent cell lines and selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those containing wild-type BRAF .
The molecular formula of CEP-32496 is C24H22F3N5O5 . The average mass is 517.457 Da and the monoisotopic mass is 517.157288 Da .
CEP-32496 exhibits potent binding to RAF family with Kd value ranged from 14 to 39 nmol/L . It also exhibits a favorable CYP450 inhibition profile, with measured IC50 values greater than 10 μM versus the CYP1A2, CYP2C9, CYP2D6 .
The compound 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea; hydrochloride is a complex organic molecule with significant pharmacological potential. It is primarily classified as a kinase inhibitor, which plays a crucial role in cancer treatment by targeting specific enzymes involved in cell signaling pathways.
This compound is related to the drug Tivozanib hydrochloride, known for its application in treating advanced renal cell carcinoma. Tivozanib has shown promising results in inhibiting tumor growth by blocking angiogenesis, the process through which new blood vessels form from existing ones, which is vital for tumor survival and expansion .
The compound falls under the category of antineoplastic agents, specifically targeting various kinases involved in cancer progression. It is structurally related to other quinazoline derivatives, which are known for their anticancer properties.
The synthesis of this compound involves several steps that typically include:
The synthesis may require specific reagents and conditions such as solvents (e.g., dimethyl sulfoxide), temperature control, and catalysts to enhance yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of this compound is , with a molecular weight of approximately 509.34 g/mol. Its structure features multiple functional groups including:
The structural representation can be described using various notations:
The compound can undergo various chemical reactions typical for organic molecules with multiple functional groups:
Reactions can be optimized using different solvents, temperatures, and catalysts to improve yields and selectivity. For instance, reactions involving trifluoromethyl groups often require specialized conditions due to their unique electronic properties.
The primary mechanism of action for this compound involves its role as a kinase inhibitor. By binding to specific kinases involved in signaling pathways that regulate cell proliferation and survival, it effectively disrupts these pathways:
Research indicates that compounds like this one can significantly reduce tumor growth in preclinical models by interfering with angiogenesis and cell cycle progression.
These properties suggest that while the compound may have good permeability across biological membranes, its low solubility could limit its effectiveness unless formulated appropriately.
The primary application of this compound lies within oncology as a therapeutic agent against renal cell carcinoma and potentially other cancers characterized by aberrant kinase activity. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly observed in cancer treatments.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3